famphur chemical structure and properties
famphur chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Famphur, a systemic organophosphate insecticide and avicide, is primarily utilized in veterinary medicine to control ectoparasites in livestock. As a cholinesterase inhibitor, its mechanism of action involves the irreversible phosphorylation of the acetylcholinesterase (AChE) enzyme, leading to the accumulation of acetylcholine and subsequent neurotoxicity in target organisms. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, analytical methodologies, toxicological profile, and environmental fate of famphur. Detailed experimental protocols for its analysis and toxicological assessment are provided, alongside visualizations of its metabolic pathway and analytical workflows to support further research and development.
Chemical Structure and Identification
Famphur is chemically designated as O-[4-(dimethylsulfamoyl)phenyl] O,O-dimethyl phosphorothioate.[1] Its chemical structure and identification parameters are summarized below.
Table 1: Chemical Identification of Famphur
| Parameter | Value |
| IUPAC Name | 4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide[2] |
| CAS Number | 52-85-7[2][3][4] |
| Molecular Formula | C₁₀H₁₆NO₅PS₂[2][4] |
| Molecular Weight | 325.34 g/mol [4][5] |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC[2] |
| InChI | InChI=1S/C10H16NO5PS2/c1-11(2)19(12,13)10-7-5-9(6-8-10)16-17(18,14-3)15-4/h5-8H,1-4H3[2][4] |
Chemical Structure:
Caption: 2D Chemical Structure of Famphur.
Physicochemical Properties
Famphur is a crystalline powder at room temperature.[2] Its key physicochemical properties are detailed in the table below.
Table 2: Physicochemical Properties of Famphur
| Property | Value |
| Melting Point | 52.5–53.5 °C[5] |
| Boiling Point | 394.2 ± 52.0 °C (Predicted) |
| Density | 1.354 ± 0.06 g/cm³ (Predicted) |
| Vapor Pressure | 1.36 x 10⁻⁶ mmHg |
| Water Solubility | Slightly soluble |
| LogP (Octanol-Water Partition Coefficient) | 2.23 |
Analytical Methodologies
The quantification of famphur in various matrices is crucial for residue analysis, environmental monitoring, and pharmacokinetic studies. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol: Analysis of Famphur in Honey
This protocol is adapted from a method for the analysis of residual famphur in honey.
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Sample Preparation (Solid-Phase Extraction - SPE):
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Weigh 5 g of honey into a 50 mL centrifuge tube.
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Add 10 mL of deionized water and vortex to dissolve.
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Adjust the pH of the sample solution to 7.0.
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Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
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Load the honey solution onto the SPE cartridge at a flow rate of 1-2 mL/min.
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Wash the cartridge with 5 mL of deionized water.
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Elute the famphur with 10 mL of acetonitrile.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
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GC-MS Parameters:
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Gas Chromatograph: Agilent 7890A or equivalent.
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Column: DB-35 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
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Injector Temperature: 250°C.
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Injection Mode: Splitless.
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Oven Temperature Program:
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Initial temperature: 80°C, hold for 1 min.
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Ramp to 200°C at 20°C/min.
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Ramp to 280°C at 10°C/min, hold for 5 min.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Mass Spectrometer: Agilent 5975C or equivalent.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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Acquisition Mode: Selected Ion Monitoring (SIM).
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Monitored Ions (m/z): Quantifier ion: 218, Qualifier ions: 109, 125.
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Caption: GC-MS workflow for famphur analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Experimental Protocol: Analysis of Famphur in Biological Matrices (Representative)
This protocol is a representative method based on common practices for pesticide analysis in biological matrices like plasma or tissue homogenates.
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Sample Preparation (Protein Precipitation and SPE):
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To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated famphur).
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Vortex for 1 min to precipitate proteins.
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Centrifuge at 10,000 x g for 10 min.
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Transfer the supernatant to a new tube and dilute with 1 mL of water.
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Perform Solid-Phase Extraction (SPE) using a C18 cartridge as described in the GC-MS protocol (Section 3.1.1).
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Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.
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LC-MS/MS Parameters:
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Liquid Chromatograph: Shimadzu Nexera or equivalent.
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Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient:
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0-1 min: 5% B.
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1-8 min: 5% to 95% B.
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8-10 min: 95% B.
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10-10.1 min: 95% to 5% B.
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10.1-12 min: 5% B.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40°C.
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Mass Spectrometer: Sciex QTRAP 6500 or equivalent.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Ion Source Temperature: 500°C.
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IonSpray Voltage: 5500 V.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions (example):
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Famphur: Precursor ion (m/z) 326.1 -> Product ions (m/z) 125.1, 218.1.
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Famphur Oxon: Precursor ion (m/z) 310.1 -> Product ions (m/z) 109.1, 202.1.
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Toxicology
Famphur is classified as a highly toxic compound. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase.
Table 3: Acute Toxicity of Famphur
| Species | Route | LD₅₀ |
| Rat (male) | Oral | 35 mg/kg[5] |
| Rat (female) | Oral | 62 mg/kg[5] |
| Mouse | Oral | 27 mg/kg |
Acetylcholinesterase Inhibition Assay
Experimental Protocol: Determination of IC₅₀
This protocol is based on the Ellman method for measuring AChE activity.
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Reagents:
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Acetylcholinesterase (AChE) from electric eel.
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Acetylthiocholine iodide (ATCI).
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
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Phosphate buffer (0.1 M, pH 8.0).
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Famphur stock solution in a suitable solvent (e.g., DMSO).
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Procedure:
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In a 96-well plate, add 140 µL of phosphate buffer to each well.
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Add 20 µL of different concentrations of famphur solution to the test wells. Add 20 µL of buffer to the control wells.
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Add 10 µL of DTNB solution to all wells.
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Add 20 µL of AChE solution to all wells and incubate at 37°C for 15 min.
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Initiate the reaction by adding 10 µL of ATCI solution to all wells.
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Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
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Data Analysis:
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Calculate the rate of reaction (change in absorbance per minute) for each concentration.
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Determine the percentage of inhibition for each famphur concentration relative to the control.
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Plot the percentage of inhibition against the logarithm of the famphur concentration.
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The IC₅₀ value is the concentration of famphur that causes 50% inhibition of AChE activity, determined by non-linear regression analysis.
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Caption: Workflow for IC₅₀ determination of AChE inhibition.
Metabolism and Environmental Fate
Metabolism
In mammals, famphur is primarily metabolized in the liver. The main metabolic pathways involve hydrolysis of the P-O-phenyl and P-O-methyl bonds, as well as oxidative desulfuration to its more toxic oxygen analog, famphur oxon, and N-demethylation.
Caption: Major metabolic pathways of famphur in mammals.
Environmental Fate
Famphur's persistence in the environment is influenced by hydrolysis and photolysis.
Table 4: Environmental Fate of Famphur
| Process | Condition | Half-life |
| Hydrolysis | Neutral (pH 7) | ~115 days |
| Basic (pH 9) | Significantly faster | |
| Photolysis | Aqueous solution | Subject to photodegradation |
Experimental Protocol: Hydrolysis Study (OECD 111)
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Test System:
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Sterile aqueous buffer solutions at pH 4, 7, and 9.
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Maintain a constant temperature (e.g., 25°C or 50°C) in the dark.
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Procedure:
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Add a known concentration of famphur to each buffer solution.
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At specified time intervals, collect aliquots from each solution.
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Analyze the concentration of famphur in the aliquots using a validated analytical method (e.g., LC-MS/MS).
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Data Analysis:
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Plot the natural logarithm of the famphur concentration versus time.
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The degradation rate constant (k) is the negative of the slope of the regression line.
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Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.
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Conclusion
This technical guide provides a comprehensive overview of the chemical and toxicological properties of famphur. The detailed methodologies for its analysis and the evaluation of its primary toxic effect offer a valuable resource for researchers in the fields of environmental science, toxicology, and drug development. The provided diagrams of its metabolic pathway and analytical workflows serve as a visual aid to understand the key processes associated with this compound. Further research is warranted to fully elucidate the environmental impact of its metabolites and to develop more sensitive and rapid detection methods.
References
- 1. PFAS Biotransformation Pathways: A Species Comparison Study | MDPI [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Kinetic characterization for dilute sulfuric acid hydrolysis of timber varieties and switchgrass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sources, fate, and toxicity of chemical warfare agent degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Famphur Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review [pubs.usgs.gov]
